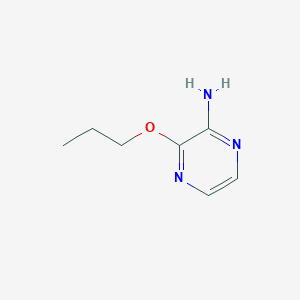

3-Propoxypyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propoxypyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-5-11-7-6(8)9-3-4-10-7/h3-4H,2,5H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVHDWASRWQFIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 3 Propoxypyrazin 2 Amine

Mechanistic Investigations of Pyrazine (B50134) Ring Functionalization

The functionalization of the pyrazine ring in derivatives like 3-Propoxypyrazin-2-amine can proceed through several mechanistic pathways, primarily electrophilic and nucleophilic aromatic substitution.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally resistant to electrophilic aromatic substitution (SEAr). thieme-connect.deimperial.ac.uk The nitrogen atoms withdraw electron density from the ring, and in acidic media, protonation of these nitrogens further deactivates the ring towards electrophilic attack. thieme-connect.de Consequently, direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions are typically not feasible on an unsubstituted pyrazine ring. thieme-connect.de

However, the presence of activating groups, such as the amino (-NH₂) and propoxy (-OPr) groups in this compound, can facilitate electrophilic substitution. These electron-donating groups increase the electron density of the pyrazine ring, making it more susceptible to attack by electrophiles. um.edu.my Even with these activating groups, reactions often require forcing conditions. For instance, direct chlorination of alkylpyrazines can be achieved at elevated temperatures. thieme-connect.de The regioselectivity of such substitutions is directed by the activating groups, with the positions ortho and para to these groups being the most likely sites of reaction.

| Pyrazine Derivative | Substituents | Reactivity towards SEAr | Governing Factors |

|---|---|---|---|

| Pyrazine | None | Very Low | Electron-deficient ring, protonation in acidic media. thieme-connect.de |

| Alkylpyrazines | Electron-donating alkyl groups | Low to Moderate | Requires harsh conditions like high temperatures. thieme-connect.de |

| This compound | -NH₂ (activating), -OPr (activating) | Moderate | Increased electron density from substituents facilitates attack. um.edu.my |

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for functionalizing the electron-deficient pyrazine ring. thieme-connect.describd.com Halogenated pyrazines are particularly good substrates for SNAr reactions, being more reactive than their corresponding pyridine analogs. thieme-connect.de The synthesis of this compound likely proceeds through such a mechanism, where a halogenated pyrazine precursor reacts with a propoxide nucleophile.

The SNAr mechanism typically involves a two-step addition-elimination process. wikipedia.orgchemistrysteps.com The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group can further stabilize this intermediate, thereby increasing the reaction rate. wikipedia.orglibretexts.org In the case of pyrazine, the ring nitrogen atoms act as powerful electron-withdrawing groups, activating the ring for nucleophilic attack. acs.org Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

The reactivity of halopyrazines in SNAr reactions can be influenced by the presence of other substituents. Electron-donating groups on the ring may require more forcing conditions for the substitution to occur. thieme-connect.de

| Factor | Influence on SNAr Reactivity | Mechanism |

|---|---|---|

| Pyrazine Ring Nitrogens | Strongly activating | Act as electron-withdrawing groups, stabilizing the Meisenheimer complex. acs.org |

| Leaving Group | Reactivity order: F > Cl > Br > I | The more electronegative the halogen, the better it stabilizes the negative charge in the transition state. chemistrysteps.com |

| Substituents | Electron-donating groups decrease reactivity; electron-withdrawing groups increase reactivity. | Electron-donating groups destabilize the negatively charged intermediate. thieme-connect.de |

Reactivity Studies of the Pyrazine Nitrogen Atoms

The nitrogen atoms in the pyrazine ring of this compound play a crucial role in its chemical behavior, particularly in its basicity and ability to coordinate with metal ions.

Pyrazine is a weak base, with a pKa of 0.65 for its conjugate acid. thieme-connect.denih.gov It is a weaker base than pyridine. um.edu.my The basicity of pyrazine derivatives is influenced by the electronic effects of their substituents. thieme-connect.de In this compound, the electron-donating amino and propoxy groups increase the electron density on the ring nitrogen atoms, which would be expected to increase the basicity compared to unsubstituted pyrazine.

However, the hybridization of the nitrogen atoms is also a key factor. libretexts.orgyoutube.com The nitrogen atoms in the pyrazine ring are sp² hybridized, which means their lone pair of electrons is in an orbital with more s-character compared to the sp³ hybridized nitrogen of an alkylamine. libretexts.org Orbitals with more s-character hold electrons closer to the nucleus, making them less available for bonding to a proton and thus less basic. libretexts.orgyoutube.com

The amino group itself is also basic. The basicity of the exocyclic amino group is influenced by resonance effects. The lone pair on the amino nitrogen can be delocalized into the pyrazine ring, which decreases its availability for protonation and thus reduces its basicity compared to a typical alkylamine. libretexts.orgmasterorganicchemistry.com

Pyrazine and its derivatives, including aminopyrazines, can act as ligands in coordination chemistry, forming complexes with various metal ions. rsc.orgnih.govmdpi.com The nitrogen atoms of the pyrazine ring and the exocyclic amino group can serve as donor atoms. Pyrazine derivatives can function as bidentate ligands, coordinating to a metal ion through two nitrogen atoms. rsc.org

In the case of this compound, coordination could potentially occur through one of the ring nitrogens and the nitrogen of the amino group, forming a chelate ring. The formation of such coordination compounds can be confirmed by techniques such as FT-IR and UV-Vis spectroscopy. rsc.orgrsc.org For example, a shift in the N-H and C-N stretching vibrations in the IR spectrum upon complexation can indicate the involvement of the amino group in coordination. rsc.org The ligand field parameters of these complexes can provide information about the geometry around the metal ion. rsc.org

| Ligand | Potential Donor Atoms | Coordination Mode | Example Metal Ions |

|---|---|---|---|

| Pyrazine | Ring Nitrogens | Monodentate or Bridging | Ru(III), Cu(II), Co(II) rsc.orgmdpi.commdpi.com |

| Pyrazine-2-amine | Ring Nitrogen, Amino Nitrogen | Monodentate or Bidentate (chelating) | Ru(III) rsc.org |

| This compound | Ring Nitrogen, Amino Nitrogen | Likely Monodentate or Bidentate (chelating) | - |

Chemical Transformations of the Amino Group

The amino group in this compound can undergo a variety of chemical transformations, similar to other aromatic amines. imist.maimist.ma These reactions provide a route to synthesize a diverse range of pyrazine derivatives with potential applications in medicinal chemistry. imist.maimist.ma

Common transformations of the amino group include:

Amidation: The amino group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. Coupling agents like 1,1'-Carbonyldiimidazole (CDI) can be used to facilitate the reaction with carboxylic acids. imist.ma

Acetylation: Reaction with acetylating agents such as acetic anhydride or acetyl chloride can introduce an acetyl group to the nitrogen atom. imist.ma

Diazotization: Although not explicitly found for this compound, aromatic primary amines can react with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

These transformations allow for the modification of the properties of the parent compound, which can be useful in the development of new molecules with specific biological activities. imist.ma

Acylation Reactions to Form Pyrazine Amides

The primary amino group of this compound serves as a potent nucleophile, readily participating in acylation reactions to form stable pyrazine amides. This transformation, a type of nucleophilic acyl substitution, is fundamental in modifying the compound's structure and properties. The reaction typically involves treating the aminopyrazine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

The general mechanism involves the attack of the nitrogen lone pair of the amino group on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the N-(3-propoxypyrazin-2-yl)amide. This reaction is analogous to the synthesis of other N-heterocyclic amides, such as N-(pyrazin-2-yl)benzamides.

Various acylating agents can be employed to introduce different acyl groups, leading to a diverse range of amide derivatives. For instance, the synthesis of 3-amino-N-substituted-pyrazine-2-carboxamides can be achieved by activating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) before reacting it with an amine.

| Acylating Agent | Product | Reaction Type |

| Acetyl Chloride | N-(3-propoxypyrazin-2-yl)acetamide | Nucleophilic Acyl Substitution |

| Benzoyl Chloride | N-(3-propoxypyrazin-2-yl)benzamide | Nucleophilic Acyl Substitution |

| Acetic Anhydride | N-(3-propoxypyrazin-2-yl)acetamide | Nucleophilic Acyl Substitution |

| 1,1'-Carbonyldiimidazole (CDI) activated acid | N-Substituted Pyrazine Amide | Amide Coupling |

Alkylation Reactions and Quaternization of Pyrazine Amines

The amino group of this compound can undergo N-alkylation with alkylating agents like alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

A significant challenge in the alkylation of primary amines is the potential for overalkylation. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction to form a tertiary amine. libretexts.orgbeilstein-journals.org This tertiary amine can be further alkylated to yield a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. libretexts.org

To achieve selective monoalkylation, specific strategies can be employed, such as using amine hydrobromides under controlled basic conditions. ccspublishing.org.cnyoutube.com This method relies on the selective deprotonation of the primary amine reactant, while the secondary amine product remains protonated and thus unreactive. youtube.com Exhaustive methylation, typically using an excess of methyl iodide, can be used to intentionally produce the quaternary ammonium salt. beilstein-journals.org

| Alkylating Agent | Conditions | Primary Product(s) |

| Methyl Iodide (CH3I) | 1 equivalent | N-methyl-3-propoxypyrazin-2-amine |

| Ethyl Bromide (CH3CH2Br) | Excess | Diethyl and Triethyl derivatives |

| Methyl Iodide (CH3I) | Large excess | (3-propoxy-2-pyrazinyl)trimethylammonium iodide |

| Alkyl Halides | Controlled pH / Amine Salts | Selective N-monoalkylation products ccspublishing.org.cnyoutube.com |

Condensation Reactions of Primary Pyrazine Amines

Primary pyrazine amines, including this compound, readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.comwikipedia.org This reaction is typically catalyzed by acid and involves a two-stage mechanism: nucleophilic addition followed by dehydration. chadsprep.com

Initially, the nucleophilic amino group adds to the electrophilic carbonyl carbon, forming a neutral intermediate known as a carbinolamine or aminoalcohol. chadsprep.com Under acidic conditions (optimally at a pH of 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. chadsprep.com The formation of Schiff bases from the related 2-aminopyrazine (B29847) with various aldehydes has been well-documented. semanticscholar.orgimist.ma

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | N-(3-propoxy-pyrazin-2-yl)-1-phenylmethanimine |

| Acetone | N-(3-propoxy-pyrazin-2-yl)propan-2-imine |

| Formaldehyde | N-(3-propoxy-pyrazin-2-yl)methanimine |

| 4-Ethoxybenzaldehyde | N-(4-ethoxybenzylidene)-3-propoxypyrazin-2-amine |

Transformations Involving the Propoxy Group

Cleavage Reactions of the Ether Linkage

The propoxy group in this compound features a robust ether linkage (C-O-C). Cleavage of this bond is a common transformation for ethers and is typically achieved under harsh conditions using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgnih.gov The reaction is an acid-catalyzed nucleophilic substitution. wikipedia.org

The mechanism begins with the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). nih.gov Subsequently, the conjugate base of the acid (e.g., Br⁻ or I⁻), which is a good nucleophile, attacks one of the adjacent carbon atoms. For the propoxy group, which is a primary alkyl group, the cleavage proceeds via an SN2 mechanism. The nucleophilic halide attacks the least sterically hindered carbon of the propyl chain, leading to the formation of 3-hydroxypyrazin-2-amine and the corresponding propyl halide.

| Reagent | Mechanism | Products |

| Hydrobromic Acid (HBr) | SN2 | 3-Hydroxypyrazin-2-amine + 1-Bromopropane (B46711) |

| Hydroiodic Acid (HI) | SN2 | 3-Hydroxypyrazin-2-amine + 1-Iodopropane |

| Boron Tribromide (BBr3) | Lewis Acid-Catalyzed Cleavage | 3-Hydroxypyrazin-2-amine + 1-Bromopropane |

Selective Modifications on the Propyl Chain

The selective chemical modification of the propyl side chain of this compound, without affecting the pyrazine ring or the amino group, presents a synthetic challenge. The literature on such specific transformations for this molecule is not extensive. However, general principles of organic chemistry suggest potential pathways.

One possible approach is free-radical halogenation, which is a characteristic reaction of alkanes and alkyl chains. Using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., UV light or AIBN) could potentially introduce a bromine atom onto the propyl chain. This reaction often shows selectivity for the position that forms the most stable radical intermediate. For a propyl group, this would favor bromination at the secondary (middle) carbon. The resulting halogenated intermediate could then serve as a handle for further nucleophilic substitution reactions to introduce other functional groups. However, controlling the selectivity and avoiding competing reactions with the electron-rich pyrazine ring would be critical.

Rearrangement Reactions and Tautomerism in Pyrazine Amine Systems

The this compound system can exhibit tautomerism, a phenomenon where structural isomers readily interconvert through the migration of a proton. For 2-aminopyrazine and related N-heterocycles like 2-aminopyridine and 2-aminopyrimidine, a well-established amino-imino tautomeric equilibrium exists. semanticscholar.org

This compound can exist in two primary tautomeric forms:

Amino form: The aromatic pyrazin-2-amine structure, which is generally the more stable and predominant tautomer.

Imino form: The non-aromatic 1H-pyrazin-2-imine structure, formed by the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms.

The position of this equilibrium can be influenced by factors such as the solvent's polarity and hydrogen-bonding capability, as well as the electronic nature of substituents on the pyrazine ring. semanticscholar.org

While various skeletal rearrangement reactions are known in heterocyclic chemistry, such as the Dimroth rearrangement observed in some triazole and pyrimidine systems, specific examples involving the rearrangement of the this compound scaffold are not widely reported in the surveyed literature. The Dimroth rearrangement typically involves the opening and closing of the heterocyclic ring, leading to the transposition of endocyclic and exocyclic heteroatoms.

| Phenomenon | Description |

| Amino-Imino Tautomerism | Equilibrium between the aromatic this compound and the non-aromatic 3-propoxy-1H-pyrazin-2-imine tautomers. |

| Rearrangement Reactions | Skeletal rearrangements like the Dimroth rearrangement are known for other nitrogen heterocycles but are not prominently documented for this specific pyrazine system. |

Computational and Theoretical Chemistry of 3 Propoxypyrazin 2 Amine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for elucidating the properties of molecular systems. The primary objective of these methods is to solve the Schrödinger equation for a given molecule, yielding information about its energy and electronic structure. For a molecule like 3-Propoxypyrazin-2-amine, a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, along with carefully selected basis sets, would be the standard approach for a thorough computational analysis.

Density Functional Theory (DFT) has become one of the most popular and effective computational methods due to its favorable balance of accuracy and computational cost. Unlike methods that calculate the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. This approach has been successfully applied to a wide range of pyrazine (B50134) derivatives to investigate their structural and electronic properties.

For this compound, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. A common choice of functional for this class of molecules is B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is well-regarded for its reliability in predicting molecular geometries and energies for organic compounds.

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more sophisticated calculations but does not fully account for electron correlation, which can be crucial for accurate predictions. Consequently, HF calculations often serve as a reference or a preliminary step for more advanced post-HF methods like Møller–Plesset perturbation theory (e.g., MP2) or Configuration Interaction.

While DFT is often sufficient for many applications involving pyrazine derivatives, HF and post-HF methods can be used for benchmarking or when a higher level of theory is required to describe specific electronic phenomena accurately. For instance, time-dependent Hartree-Fock (TD-HF) can be used to explore excited states, although time-dependent DFT (TD-DFT) is more commonly used for this purpose.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing second-row elements and hydrogen, such as this compound, the Pople-style basis sets are widely used.

A typical and robust choice for studies on related pyrazine derivatives is the 6-311++G(d,p) basis set. This notation indicates a triple-zeta valence basis set, augmented with:

Diffuse functions (+): These are added to heavy atoms (+) and hydrogen atoms (++) to better describe the behavior of electrons that are far from the nucleus, which is important for anions and weak interactions.

Polarization functions (d,p): These functions (d-type on heavy atoms, p-type on hydrogen atoms) allow for greater flexibility in the shape of the orbitals, accounting for the distortion of electron clouds in the molecular environment.

The selection of an appropriate basis set is a compromise between desired accuracy and computational expense. While larger basis sets generally yield more accurate results, they also demand significantly more computational resources.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide key descriptors that quantify reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the presence of the electron-donating amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups is expected to raise the HOMO energy level, enhancing its nucleophilic character. The specific energies of the HOMO, LUMO, and the resulting energy gap would be key outputs from a DFT calculation.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. These descriptors are derived within the framework of conceptual DFT and are defined as follows:

| Descriptor | Formula (using Koopmans' Theorem) | Description |

| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. It is the negative of electronegativity. |

| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. It is half the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = μ² / (2η) = (EHOMO + ELUMO)² / (4(ELUMO - EHOMO)) | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. |

These descriptors provide a comprehensive picture of the chemical nature of this compound. For example, a high chemical hardness value would indicate high stability, while a high electrophilicity index would suggest a propensity to act as an electron acceptor in reactions. The precise values for these descriptors would be determined following the calculation of the HOMO and LUMO energies.

Charge Distribution and Transfer Characteristics

The charge distribution within this compound is a key determinant of its chemical behavior, influencing its reactivity, intermolecular interactions, and electronic properties. Computational methods, such as Natural Bond Orbital (NBO) analysis derived from Density Functional Theory (DFT) calculations, are employed to quantify the atomic charges and understand electron delocalization.

In pyrazine derivatives, the nitrogen atoms of the pyrazine ring are typically regions of higher electron density, rendering them nucleophilic centers. The amino group (-NH2) acts as an electron-donating group, increasing the electron density on the pyrazine ring, particularly at the ortho and para positions. Conversely, the propoxy group (-OCH2CH2CH3), while also electron-donating through resonance, can exhibit inductive electron-withdrawing effects due to the electronegativity of the oxygen atom.

Illustrative Data Table of Natural Atomic Charges (NBO Analysis)

| Atom | Predicted Charge (e) |

| N (pyrazine ring) | -0.5 to -0.6 |

| N (amino group) | -0.8 to -0.9 |

| C (amino-substituted) | +0.2 to +0.3 |

| C (propoxy-substituted) | +0.4 to +0.5 |

| O (propoxy group) | -0.6 to -0.7 |

| Note: This data is illustrative for a substituted aminopyrazine and not based on direct calculations for this compound. |

Theoretical Prediction of Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules. rsc.org This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum.

For pyrazine and its derivatives, the electronic transitions are typically of π → π* and n → π* character. nih.gov The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally high in intensity. The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital and are typically lower in intensity.

The substitution pattern on the pyrazine ring significantly influences the absorption spectrum. The electron-donating amino and propoxy groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine, due to the destabilization of the highest occupied molecular orbital (HOMO) and stabilization of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. TD-DFT calculations on aminopyrazine have been used to simulate absorption spectra and understand the influence of hydrogen bonding on electronic transitions. nih.gov

Illustrative TD-DFT Predicted Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| n → π | 3.8 - 4.2 | 295 - 325 | 0.01 - 0.05 |

| π → π | 4.5 - 5.0 | 248 - 275 | 0.1 - 0.3 |

| π → π* | 5.5 - 6.0 | 206 - 225 | 0.4 - 0.7 |

| Note: This data is illustrative for a substituted aminopyrazine and not based on direct calculations for this compound. |

Geometrical and Conformational Analysis

Optimized Geometries and Structural Parameters

The three-dimensional structure of this compound can be determined computationally through geometry optimization using methods like DFT. These calculations aim to find the minimum energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles.

The pyrazine ring is aromatic and therefore largely planar. The substituents, however, will have specific orientations relative to this ring. The bond lengths and angles within the pyrazine ring will be influenced by the electronic effects of the amino and propoxy groups. For instance, the C-N bonds of the amino group are expected to have some double bond character due to resonance with the pyrazine ring.

Illustrative Optimized Structural Parameters

| Parameter | Predicted Value |

| C-N (amino) bond length | 1.36 - 1.38 Å |

| C-O (propoxy) bond length | 1.35 - 1.37 Å |

| C-N-H (amino) bond angle | 118 - 120° |

| C-O-C (propoxy) bond angle | 117 - 119° |

| Note: This data is illustrative for a substituted aminopyrazine and not based on direct calculations for this compound. |

Conformational Landscapes of the Propoxy and Amine Substituents

The amine group also has rotational freedom around the C-N bond. The orientation of the -NH2 group can affect the potential for intramolecular hydrogen bonding.

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonding can play a crucial role in determining the preferred conformation and planarity of a molecule. nih.gov In this compound, an intramolecular hydrogen bond can potentially form between a hydrogen atom of the amino group and the oxygen atom of the propoxy group, or a nitrogen atom of the pyrazine ring.

The formation of such a hydrogen bond would lead to a more planar and rigid structure, which can have significant effects on the molecule's electronic properties and biological activity. Computational studies on aminopyrazine have shown that hydrogen bonding with solvent molecules can be strengthened in the excited state. nih.gov Similar principles would apply to intramolecular hydrogen bonds, potentially influencing the photophysical properties of this compound. The presence of intramolecular hydrogen bonds can often be inferred from calculated bond distances and angles, as well as through Atoms in Molecules (AIM) analysis.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products.

For example, the formation of pyrazine derivatives can occur through various condensation reactions. researchgate.net Computational studies on the formation of pyrazinyl bis-azomethines have elucidated the role of catalysts and the energetics of different reaction pathways. nih.govresearchgate.net By calculating the activation energies for different proposed steps, the most likely reaction mechanism can be determined. This information is crucial for optimizing reaction conditions and understanding the reactivity of the molecule.

Transition State Characterization in Pyrazine Amine Synthesis

A thorough search for computational studies on the synthesis of this compound did not yield any specific research characterizing the transition states involved in its formation. Transition state analysis is a powerful computational tool used to understand reaction mechanisms and kinetics. Such studies typically involve the use of quantum mechanical methods, like Density Functional Theory (DFT), to locate the high-energy transition state structures that connect reactants to products. This analysis provides crucial information on activation energies, which in turn helps in optimizing reaction conditions. Unfortunately, no publications detailing these calculations for the synthesis of this compound could be located.

Catalytic Cycle Analysis via Computational Modeling

Similarly, no computational modeling studies detailing the catalytic cycle for the synthesis of this compound were found. For many synthetic procedures involving catalysts, computational chemistry is employed to elucidate the step-by-step mechanism of the catalytic cycle. This includes identifying the structures of all intermediates and transition states, and calculating the energetics of each step. This type of analysis is invaluable for understanding catalyst behavior and for the rational design of new, more efficient catalysts. The absence of such a study for this compound in the public domain means that a detailed, computationally-backed catalytic mechanism for its synthesis cannot be provided at this time.

Spectroscopic Property Predictions

Computational methods are also widely used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical Vibrational Frequencies (FTIR)

No studies containing the theoretical vibrational frequencies for this compound, which would correspond to its theoretical Fourier-Transform Infrared (FTIR) spectrum, were identified. The calculation of vibrational frequencies is a standard output of computational geometry optimization and frequency analysis, typically performed using methods like DFT. These predicted frequencies, when properly scaled, can be compared with experimental FTIR spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

There is a lack of published data on the calculated Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Theoretical NMR chemical shift calculations are a valuable tool for confirming molecular structures, especially for complex molecules where experimental spectra may be ambiguous. Methods such as the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, are employed to predict ¹H and ¹³C NMR chemical shifts. The comparison of these calculated shifts with experimental data can provide strong evidence for the proposed structure of a compound. Without specific computational studies on this compound, a table of its theoretical NMR chemical shifts cannot be compiled.

Advanced Derivatization Strategies for 3 Propoxypyrazin 2 Amine

Selective Functionalization of the Pyrazine (B50134) Ring System

The pyrazine ring is electron-deficient, which generally makes it resistant to electrophilic substitution but susceptible to nucleophilic attack and metalation. youtube.com Selective functionalization of the carbon atoms on the pyrazine ring of 3-propoxypyrazin-2-amine can be achieved primarily through directed ortho-metalation (DoM) and subsequent reaction with an electrophile.

In this strategy, a directing metalating group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. semanticscholar.orgbaranlab.org For this compound, both the amino and propoxy groups can act as DMGs. The amino group is generally a stronger DMG than an alkoxy group. However, the acidity of the N-H protons on the amino group requires it to be protected or doubly deprotonated before C-H lithiation can occur on the ring.

A common approach involves using a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) to avoid nucleophilic addition to the ring. semanticscholar.org The base would first deprotonate the amino group, and a second equivalent could then deprotonate the C-H bond ortho to the directing group. Given the positions of the existing substituents, the most likely site for lithiation would be C-5, which is ortho to the propoxy group and meta to the amino group.

Reaction Scheme: Directed ortho-Metalation at C-5

Step 1: Deprotonation of the amino group followed by directed lithiation at the C-5 position using a strong base like s-BuLi in the presence of an additive like TMEDA at low temperatures. Step 2: The resulting lithiated intermediate is quenched with an electrophile (E+), such as an aldehyde, ketone, or alkyl halide, to introduce a new substituent at the C-5 position.

This methodology allows for the introduction of a wide array of functional groups onto the pyrazine core, enabling the synthesis of diverse derivatives.

Selective Functionalization of the Amino Group

The primary amino group at the C-2 position is a highly versatile handle for derivatization due to its nucleophilicity. Various strategies can be employed to selectively modify this group.

Synthesis of Novel Pyrazine Amide Derivatives

The nucleophilic amino group of this compound can readily react with various acylating agents to form stable amide derivatives. This transformation is one of the most common derivatization strategies for 2-aminopyrazines. mdpi.comnih.gov The reaction typically involves treating the parent amine with an acyl chloride, acid anhydride, or carboxylic acid (in the presence of a coupling agent) in an appropriate solvent, often with a base to neutralize the acid byproduct. researchgate.net

The general reaction is as follows: this compound + R-COCl → N-(3-propoxypyrazin-2-yl)acetamide + HCl

This reaction is highly chemoselective for the amino group, leaving the pyrazine ring and propoxy chain intact under standard acylation conditions. The resulting amides are valuable for structure-activity relationship studies. researchgate.net

| Acylating Agent | Resulting Amide Derivative |

| Acetyl Chloride | N-(3-propoxypyrazin-2-yl)acetamide |

| Benzoyl Chloride | N-(3-propoxypyrazin-2-yl)benzamide |

| Cyclopropanecarbonyl chloride | N-(3-propoxypyrazin-2-yl)cyclopropanecarboxamide |

| 4-Nitrobenzoyl Chloride | N-(3-propoxypyrazin-2-yl)-4-nitrobenzamide |

Formation of Imine and Enamine Derivatives

Primary amines, such as this compound, react with aldehydes or ketones under mildly acidic conditions to form imines, also known as Schiff bases. youtube.comoxfordsciencetrove.com This condensation reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. youtube.com

The reaction mechanism proceeds via a carbinolamine intermediate, which is then protonated and loses a molecule of water. youtube.com The use of a weak acid catalyst is crucial to protonate the hydroxyl group of the carbinolamine, making it a better leaving group, without excessively protonating the starting amine, which would render it non-nucleophilic. youtube.com

Since this compound is a primary amine, it will exclusively form imines. Enamine formation requires a secondary amine. youtube.com

| Carbonyl Compound | Resulting Imine Derivative |

| Benzaldehyde | (E)-N-benzylidene-3-propoxypyrazin-2-amine |

| Acetone | N-(propan-2-ylidene)-3-propoxypyrazin-2-amine |

| Cyclohexanone | N-cyclohexylidene-3-propoxypyrazin-2-amine |

Formation of Carbamic Acid Derivatives and Ureas

The amino group can be converted into urea or carbamate functionalities. The synthesis of pyrazinyl-aryl urea derivatives is a well-established strategy in medicinal chemistry. nih.govnih.gov One common method involves reacting the amine with an isocyanate.

This compound + R-N=C=O → 1-alkyl/aryl-3-(3-propoxypyrazin-2-yl)urea

Alternatively, the amine can be treated with phosgene or a phosgene equivalent (like triphosgene or carbonyldiimidazole) to generate a reactive isocyanate intermediate in situ. This intermediate can then be trapped with another amine to form an unsymmetrical urea or with an alcohol to form a carbamate. nih.gov

These reactions provide a modular approach to building complex molecules, linking the pyrazine core to various other fragments through the stable urea or carbamate linkage. nih.govresearchgate.net

Selective Functionalization of the Propoxy Chain

Functionalizing the propoxy chain while preserving the sensitive pyrazine ring and amino group presents a significant challenge. The alkyl chain is generally the least reactive part of the molecule. However, strategies for terminal-selective functionalization of alkyl chains can be adapted. nih.govsonar.ch

One potential method involves a two-step sequence, such as radical bromination followed by nucleophilic substitution. Photochemical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom onto the alkyl chain, favoring the secondary position (C-2') due to radical stability. Subsequent reaction with a nucleophile (e.g., an azide followed by reduction to an amine, or a cyanide followed by hydrolysis to a carboxylic acid) would install a new functional group. However, controlling regioselectivity and avoiding side reactions with the electron-rich amino group and the pyrazine ring would be challenging.

A more advanced approach is the palladium-catalyzed reductive cross-coupling, which can achieve terminal functionalization of alkyl chains. nih.gov This method could potentially convert a mixture of brominated propoxy-pyrazines into a single, terminally functionalized product.

Regioselective and Chemoselective Derivatization Methodologies

Achieving high selectivity is paramount when derivatizing a multifunctional molecule like this compound.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others.

Amino Group vs. Ring : The amino group is significantly more nucleophilic than the pyrazine ring. Therefore, reactions with electrophiles like acyl chlorides or isocyanates will occur exclusively at the nitrogen atom under standard conditions. mdpi.com

Amino Group vs. Propoxy Group : The propoxy group is largely unreactive under the conditions used to modify the amino group, ensuring high chemoselectivity.

Regioselectivity : This refers to controlling the position of modification, particularly on the pyrazine ring.

As discussed in section 5.1, directed ortho-metalation is the key strategy for regioselective C-H functionalization. uwindsor.caresearchgate.net The choice of protecting group on the amine and the specific organolithium reagent can influence the site of deprotonation. The inherent directing ability of the oxygen in the propoxy group favors lithiation at the C-5 position. researchgate.net C-H activation methods catalyzed by transition metals also offer powerful tools for regioselective derivatization of heterocyclic systems, often guided by steric and electronic factors or the presence of a directing group. mdpi.commdpi.com

By carefully selecting from these methodologies, chemists can systematically and selectively modify each part of the this compound molecule to build libraries of novel derivatives for further investigation.

Utilization of Derivatization in Structural Elucidation (Spectroscopic applications for characterization)

The structural elucidation of derivatives of this compound relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the electronic environment of the synthesized compounds. Derivatization plays a crucial role in confirming the success of a chemical transformation and in the comprehensive characterization of the resulting molecules. The primary spectroscopic tools employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are fundamental techniques for the characterization of this compound derivatives. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of proton signals provide a map of the proton environments within the molecule. For instance, the propoxy group would exhibit characteristic signals for the methyl, methylene, and oxymethylene protons. Derivatization at the 2-amino group or on the pyrazine ring would lead to predictable changes in the chemical shifts of nearby protons.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, helping to piece together the molecular framework.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight of the derivatives and for obtaining information about their fragmentation patterns, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the synthesized compounds. The fragmentation patterns observed in the mass spectrum can reveal the presence of specific functional groups and substructures within the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the derivatives of this compound. The stretching and bending vibrations of specific bonds absorb infrared radiation at characteristic frequencies. For example, the N-H stretching vibrations of the amino group and C-O stretching of the propoxy group would appear at distinct regions of the IR spectrum. Following derivatization, the appearance of new bands (e.g., a C=O stretch for an amide derivative) or the disappearance of existing bands provides clear evidence of the chemical transformation.

The following table summarizes the expected spectroscopic data for a hypothetical derivative, N-acetyl-3-propoxypyrazin-2-amine, to illustrate the application of these techniques.

| Spectroscopic Technique | Expected Observations for N-acetyl-3-propoxypyrazin-2-amine |

| ¹H NMR | Signals for the propoxy group protons (triplet for CH₃, sextet for CH₂CH₃, and triplet for OCH₂). A singlet for the acetyl methyl protons. Signals for the pyrazine ring protons. A broad singlet for the amide N-H proton. |

| ¹³C NMR | Resonances for the carbons of the propoxy group, the acetyl group (methyl and carbonyl), and the pyrazine ring. |

| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of the N-acetylated derivative, confirming its elemental composition. |

| Infrared (IR) Spectroscopy | Appearance of a strong absorption band around 1680 cm⁻¹ characteristic of the amide C=O stretching vibration. Persistence of bands for C-H, N-H (amide), and C-O stretches. |

Strategies for Generating Diverse Libraries of Pyrazine Amine Derivatives for Chemical Space Exploration

The generation of diverse chemical libraries based on the this compound scaffold is a key strategy for exploring the surrounding chemical space and identifying molecules with novel properties. The primary focus for diversification is the reactive 2-amino group, which can be readily functionalized through various chemical reactions.

Combinatorial Chemistry Approaches:

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of derivatives from a common building block. For this compound, this can be achieved by reacting the parent amine with a diverse set of building blocks. A common approach is the synthesis of an amide library by reacting this compound with a collection of different carboxylic acids or their activated derivatives (e.g., acyl chlorides or acid anhydrides). This can be performed in a parallel fashion, where each reaction is carried out in a separate well of a multi-well plate, allowing for the simultaneous synthesis of numerous distinct amides.

Key Reactions for Library Generation:

Several types of reactions can be employed to generate diverse libraries from this compound:

Acylation: Reaction with a variety of carboxylic acids, sulfonyl chlorides, and isocyanates to produce amides, sulfonamides, and ureas, respectively.

Alkylation: Introduction of diverse alkyl or aryl groups onto the amino group through reactions with various alkyl or aryl halides.

Reductive Amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling reaction with a range of aryl halides or triflates to introduce diverse aryl substituents on the amino group.

Scaffold Modification:

In addition to modifying the amino group, diversification can also be achieved by altering the pyrazine core itself. For instance, if a halogen atom is present on the pyrazine ring, it can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce a wide array of substituents at that position.

The strategic selection of building blocks is crucial for maximizing the diversity of the resulting library. This involves choosing reagents with a wide range of physicochemical properties, such as size, shape, lipophilicity, and electronic character. The resulting library of this compound derivatives can then be screened for various applications, contributing to the exploration of new chemical entities with potentially valuable biological or material properties.

The following table outlines a potential strategy for generating a small, diverse library of derivatives from this compound.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic Acids | Amide |

| Acylation | Sulfonyl Chlorides | Sulfonamide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl Bromides | Diaryl Amine |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Propoxypyrazin-2-amine, and how can reaction conditions be optimized to improve yield?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., PdCl₂(PPh₃)₂/CuI in acetonitrile) to introduce the propoxy group, followed by hydrolysis (KOH/MeOH/H₂O at 60°C) to deprotect intermediates. Optimize reaction time, temperature, and catalyst loading using Design of Experiments (DoE) principles .

- Validation : Monitor reaction progress via TLC and confirm final product purity through column chromatography.

Q. How can structural characterization of this compound be rigorously performed?

- Methodology : Employ ¹H/¹³C NMR to verify substituent positions and amine functionality. Cross-validate with HRMS for molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .

- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., 6-Chloro-N,N-dipropylpyrazin-2-amine in ) to identify shifts indicative of propoxy substitution .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Guidelines : Adhere to GBZ 2.1-2007 and EN 14042 standards for air quality control, using fume hoods and PPE. Monitor exposure limits (PC-TWA/STEL) due to limited toxicity data, referencing ICSC and OECD platforms for hazard assessment .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) during synthesis be systematically resolved?

- Methodology : Perform 2D NMR (COSY, HSQC) to distinguish between main product signals and byproducts (e.g., unreacted intermediates or degradation products). Use HRMS to identify masses corresponding to potential impurities .

- Case Study : In Pd-catalyzed reactions (), byproducts like trifluoroacetamide intermediates may persist; selective quenching (e.g., NaHCO₃ wash) or iterative purification (Biotage® columns) is recommended .

Q. What computational strategies are effective in predicting the reactivity of this compound derivatives with CO₂ or other electrophiles?

- Approach : Apply 3D-QSAR models (as in ) to correlate electronic/steric properties with CO₂ absorption kinetics. Use DFT calculations to map nucleophilic sites (amine groups) and simulate transition states .

- Validation : Compare predicted reactivity with experimental kinetic data from stopped-flow spectrophotometry or gravimetric analysis.

Q. How can solvent degradation pathways of this compound under oxidative conditions be mitigated?

- Strategy : Introduce steric hindrance (e.g., branched alkyl chains) or electron-withdrawing groups to reduce susceptibility to oxidation. Monitor degradation via LC-MS and FTIR to identify stable derivatives .

- Experimental Design : Use accelerated aging studies (elevated temperatures/O₂ exposure) to simulate long-term stability, referencing cyclic diamine degradation mechanisms in .

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.